molecular formula C10H20N2O4S B13540791 tert-Butyl 3-sulfamoylpiperidine-1-carboxylate

tert-Butyl 3-sulfamoylpiperidine-1-carboxylate

Cat. No.: B13540791
M. Wt: 264.34 g/mol
InChI Key: SCXXNCYVUUIURI-UHFFFAOYSA-N
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Description

tert-Butyl 3-sulfamoylpiperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives functionalized with a sulfamoyl group and a tert-butyl carbamate moiety. Piperidine scaffolds are widely utilized in drug discovery due to their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name

tert-butyl 3-sulfamoylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXXNCYVUUIURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-sulfamoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-sulfamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-sulfamoylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It can serve as a model compound for understanding the interactions between sulfonamides and biological targets .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Sulfonamide derivatives have been shown to possess antibacterial, antifungal, and anti-inflammatory properties, making this compound a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of a wide range of products .

Mechanism of Action

The mechanism of action of tert-Butyl 3-sulfamoylpiperidine-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs sharing the tert-butyl carbamate backbone but differing in substituents or heterocyclic cores. Key structural variations influence solubility, stability, and biological activity. Below is an analysis based on evidence and inferred properties:

Structural Analogs from Available Evidence

  • tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8): Core: Azetidine (4-membered ring) vs. piperidine (6-membered ring). Substituent: Pyrimidinyl (aromatic, planar) vs. sulfamoyl (polar, hydrogen-bonding). Molecular Formula: C₁₂H₁₇N₃O₂ vs. estimated C₁₁H₂₁N₃O₄S for the sulfamoyl derivative. The pyrimidinyl group enhances aromatic stacking but reduces polarity relative to sulfamoyl .
  • tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Core: Pyrrolidine (5-membered ring) with a ketone group. Substituent: Cyano (-CN) vs. sulfamoyl. Properties: The cyano group increases electrophilicity, enabling nucleophilic addition reactions, whereas sulfamoyl may participate in hydrogen bonding. The ketone adds polarity but could reduce stability under basic conditions .
  • tert-Butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate :

    • Substituent : Fluoro and methylsulfonyloxy (-OSO₂CH₃) vs. sulfamoyl.
    • Properties : Fluorine enhances lipophilicity and metabolic stability, while methylsulfonyloxy is a leaving group, making this compound reactive in substitution reactions. Sulfamoyl’s hydrogen-bonding capacity may improve aqueous solubility .

Data Table: Structural and Inferred Properties

Compound Name Core Substituent Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
tert-Butyl 3-sulfamoylpiperidine-1-carboxylate Piperidine Sulfamoyl (-SO₂NH₂) C₁₁H₂₁N₃O₄S* ~299.37* High polarity, hydrogen-bonding capacity
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate Azetidine Pyrimidinyl C₁₂H₁₇N₃O₂ 235.28 Aromatic interactions, reduced flexibility
tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate Pyrrolidine Cyano (-CN), ketone C₁₁H₁₆N₂O₃ 224.26 Electrophilic reactivity, moderate polarity
tert-Butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate Piperidine Fluoro, -OSO₂CH₃ C₁₂H₂₂FNO₅S 311.37 Lipophilic, reactive leaving group

*Estimated due to lack of direct evidence.

Research Findings and Implications

  • Synthetic Utility : The tert-butyl carbamate group in all compounds facilitates amine protection, enabling selective functionalization. Sulfamoyl’s polarity may complicate purification but enhances compatibility with aqueous environments in drug formulations .
  • Biological Relevance: Sulfamoyl derivatives are prevalent in carbonic anhydrase inhibitors (e.g., acetazolamide).
  • Data Gaps : Experimental data on solubility, logP, and bioactivity are absent in the provided evidence. Computational tools (e.g., QSAR workflows from ) could predict these properties by curating data from diverse sources .

Biological Activity

Tert-Butyl 3-sulfamoylpiperidine-1-carboxylate (TBSPC) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

TBSPC is characterized by the following molecular formula:

  • Molecular Formula : C12_{12}H18_{18}N2_2O3_3S
  • Molecular Weight : Approximately 270.35 g/mol

The compound features a tert-butyl group , a sulfamoyl functional group , and a piperidine ring , which contribute to its unique reactivity and biological interactions. The presence of the tert-butyl group provides steric hindrance, influencing the compound's interactions with biological targets.

Synthesis of this compound

The synthesis of TBSPC typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring is formed through cyclization reactions.
  • Introduction of the Sulfamoyl Group : This can be achieved via nucleophilic substitution reactions involving sulfamoyl chlorides.
  • Esterification : The final step often involves esterification with tert-butyl alcohol to yield TBSPC.

Careful control of reaction conditions is essential to achieve high yields and purity in the final product.

Enzyme Inhibition

TBSPC has shown promise as an enzyme inhibitor, particularly targeting poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair mechanisms, and its inhibition can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This characteristic positions TBSPC as a potential candidate for cancer treatment strategies.

Antitumor and Antibacterial Effects

Research indicates that compounds containing sulfamoyl groups often exhibit significant biological activities, including:

Comparative Analysis with Similar Compounds

To better understand TBSPC's unique properties, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-sulfamoylpiperidine-1-carboxylateSimilar piperidine structureDifferent position of the sulfamoyl group
Tert-butyl 3-amino-piperidine-1-carboxylateAmino group instead of sulfamoylMay exhibit different biological activities
Tert-butyl 2-sulfamoylpyrrolidine-1-carboxylatePyrrolidine ring structurePotentially different reactivity due to ring size

TBSPC stands out due to its specific combination of functional groups that may confer unique reactivity and selectivity towards biological targets compared to other similar compounds.

Study on PARP Inhibition

A recent study examined the effects of TBSPC on PARP activity in cancer cell lines. The findings suggested that TBSPC significantly reduced PARP activity, leading to increased DNA damage in treated cells compared to control groups. This supports its potential role as an adjunct therapy in cancer treatment.

Antimicrobial Activity Investigation

Another investigation focused on the antibacterial properties of TBSPC analogs. While TBSPC itself did not show intrinsic antibacterial activity, its derivatives were tested against various strains, revealing promising results that warrant further exploration into their mechanisms of action.

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